molecular formula C7H13ClFNO B1484505 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride CAS No. 2097958-81-9

3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride

Cat. No. B1484505
CAS RN: 2097958-81-9
M. Wt: 181.63 g/mol
InChI Key: NZFDPIFXNGYMJN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride can be represented by the SMILES string Cl.FC1CNC1 . The InChI key for this compound is PXFUWRWCKSLCLS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride are not fully detailed in the search results. It is known to be a solid , but additional properties such as melting point, boiling point, and solubility are not provided.

Scientific Research Applications

Chemical Synthesis and Modification

The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases, including 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, can be achieved through a radical addition method known as the Minisci reaction. This process allows for the incorporation of oxetane or azetidine into heteroaromatic systems, which are pivotal in drug discovery. Such modifications have found applications in developing potent inhibitors and drugs, like the EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).

Radiotracer Development for PET Imaging

In the field of radiotracer development, compounds similar to 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, such as azetidine derivatives, have been studied for their binding properties with nicotinic acetylcholine receptors. These studies aim to develop new positron emission tomography (PET) ligands for imaging central nervous system receptors. For instance, fluorinated derivatives of azetidine have shown promising properties for PET imaging, indicating the potential of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride in similar applications (Doll et al., 1999).

Fluorocyclization for Heterocycle Construction

The strategy of fluorocyclization has been applied to construct four-membered heterocycles, including oxetanes and azetidines. This method demonstrates the role of electron-donating groups in facilitating the cyclization process, which could be relevant for synthesizing derivatives of 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride. Such synthetic strategies enhance the versatility of fluorine-containing heterocycles in chemical synthesis and drug design (Zhang et al., 2021).

Nucleophilic Substitution Reactions

The reactivity and regioselectivity of nucleophilic substitution reactions in strained heterocycles, such as aziridines and azetidines, can be profoundly affected by fluorine substitution. This insight can guide the functionalization of compounds like 3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride, optimizing their chemical reactivity for various scientific applications, including the synthesis of new pharmaceuticals and materials (Banks, 2006).

properties

IUPAC Name

3-fluoro-3-(oxolan-3-yl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO.ClH/c8-7(4-9-5-7)6-1-2-10-3-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFDPIFXNGYMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(oxolan-3-yl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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